1-Bromo-2,4-dimethoxy-3-methylbenzene
Overview
Description
1-Bromo-2,4-dimethoxy-3-methylbenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact of Brominated Compounds
Brominated Flame Retardants : Research has extensively studied the occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The study highlights the need for further research on their occurrence, environmental fate, and toxicity due to their increasing application. Significant knowledge gaps exist for many NBFRs, emphasizing the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects of Polybrominated Compounds : Another area of concern is the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally and toxicologically similar to their chlorinated analogs. The research underscores the importance of further investigation into the health impacts of these brominated compounds, especially given the limited current data on human exposure and potential risks (Birnbaum, Staskal, & Diliberto, 2003).
Chemical Synthesis and Applications
Synthesis of Brominated Intermediates : The compound 1-Bromo-2,4-dimethoxy-3-methylbenzene, by virtue of its bromine and methoxy groups, could serve as a precursor in the synthesis of complex organic molecules. Brominated intermediates are often pivotal in the construction of pharmaceuticals, agrochemicals, and polymers due to their reactivity towards various nucleophilic substitution reactions.
Photocatalytic Degradation of Pollutants : Studies have explored the role of brominated compounds in the photocatalytic degradation of organic pollutants. These compounds can act as precursors or intermediates in reactions leading to the breakdown of hazardous materials under the influence of light, thereby highlighting their potential in environmental remediation processes (Pichat, 1997).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,4-dimethoxy-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the biochemical pathway of electrophilic aromatic substitution . This pathway is crucial for the synthesis of benzene derivatives .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have numerous applications in fields such as pharmaceuticals, dyes, and polymers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature, the concentration of the electrophile, and the presence of catalysts .
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHZGDILTIFQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447296 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22794-95-2 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,6-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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